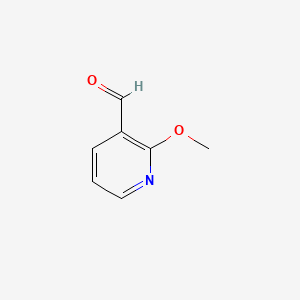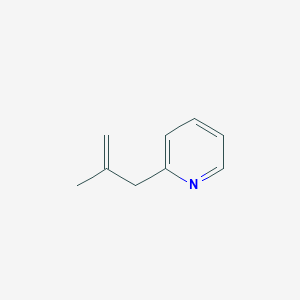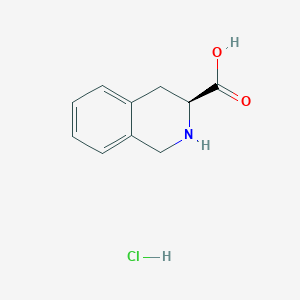
Methyl-(5-methyl-isoxazol-3-YL)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-(5-methyl-isoxazol-3-YL)-amine, also known as 5-methyl-isoxazol-3-amine, is a chemical compound that has been widely used in scientific research and laboratory experiments. This compound is an organic amine with a molecular formula of C4H9NO. It is a colorless solid with a melting point of 79-81 °C and a boiling point of 127-129 °C. It is soluble in water and ethanol, and is soluble in organic solvents such as acetone, ether, and chloroform.
Applications De Recherche Scientifique
Synthesis and Bioactivity
Methyl-(5-methyl-isoxazol-3-yl)-amine and its derivatives have been widely researched for their synthesis and potential bioactivity. Studies have shown the versatility of isoxazolyl compounds in synthesizing various chemical structures, demonstrating their importance in medicinal chemistry and material science.
- Synthesis of Isoxazolyl Compounds : Isoxazoly] thioureas, when reacted with ethyl bromopyruvate, yield derivatives that have shown potential in forming complex chemical structures, highlighting the synthetic utility of isoxazolyl compounds in organic chemistry (Rajanarendar, Karunakar, & Ramu, 2006).
- Antimicrobial Activity : Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. These studies underline the potential of isoxazolyl compounds in developing new antimicrobial agents (Rajanarendar, Karunakar, & Srinivas, 2004).
Green Chemistry and Environmental Applications
Isoxazolyl compounds have also been explored for their applications in green chemistry and environmental science, demonstrating the compound's versatility beyond biomedical applications.
- Green Synthesis of Azo Dyes : The synthesis of 3-methyl-4 H-isoxazol-5-one and its derivatives through green chemistry approaches has been explored. These compounds show activity against certain bacteria and fungi, indicating their potential use in environmentally friendly pesticides or antimicrobial agents (Banpurkar, Wazalwar, & Perdih, 2018).
Advanced Material Synthesis
The versatility of this compound derivatives extends to material science, where they are used to synthesize novel materials with potential applications in various industries.
- Synthesis of Novel Materials : Research has been conducted on the synthesis of 3-methylisoxazole-5-carboxamides and their derivatives, showcasing the potential of isoxazolyl compounds in the creation of new materials with unique properties (Martins et al., 2002).
Agricultural Applications
The agricultural sector has seen applications of isoxazolyl derivatives as potential herbicides, demonstrating the compound's utility in crop protection.
- Herbicidal Activity : The synthesis and evaluation of certain isoxazoline derivatives have shown good rice selectivity and potent herbicidal activity against annual weeds, indicating the potential of these compounds in agricultural applications (Hwang et al., 2005).
Mécanisme D'action
Target of Action
Methyl-(5-methyl-isoxazol-3-YL)-amine primarily targets the P2Y12 receptor . The P2Y12 receptor is a G-protein coupled receptor that plays a crucial role in platelet aggregation and thus, blood clotting. It is also known to interact with the acetylcholine nicotinic receptor , which is involved in neurotransmission.
Mode of Action
The compound acts as an inhibitor of the P2Y12 receptor . By binding to this receptor, it prevents the activation of the receptor, thereby inhibiting platelet aggregation.
Biochemical Pathways
The inhibition of the P2Y12 receptor affects the platelet activation pathway . This can lead to a decrease in blood clot formation, potentially providing a therapeutic effect in conditions where clotting is a risk. The modulation of the acetylcholine nicotinic receptor can influence neurotransmission pathways , potentially affecting neurological functions .
Result of Action
The primary result of this compound’s action is the inhibition of platelet aggregation due to its interaction with the P2Y12 receptor . This could potentially be used to prevent thrombosis in clinical settings. Its interaction with the acetylcholine nicotinic receptor could also have effects on neurological function .
Propriétés
IUPAC Name |
N,5-dimethyl-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-3-5(6-2)7-8-4/h3H,1-2H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFXNGHPOLZJLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503264 |
Source


|
| Record name | N,5-Dimethyl-1,2-oxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55809-40-0 |
Source


|
| Record name | N,5-Dimethyl-1,2-oxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1315058.png)
![1-{4-[3-(Trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B1315059.png)




![N-[4-(2-bromoacetyl)phenyl]benzamide](/img/structure/B1315067.png)


![4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B1315074.png)

